N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide
Description
N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a piperazine ring substituted with a chloropyridine moiety and an ethanesulfonamide group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O3S/c1-2-22(20,21)16-10-13(19)18-7-5-17(6-8-18)12-4-3-11(14)9-15-12/h3-4,9,16H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRDARZKXORZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(=O)N1CCN(CC1)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chloropyridine: The piperazine ring is then reacted with 5-chloropyridine in the presence of a suitable base, such as potassium carbonate, to form the chloropyridine-substituted piperazine.
Introduction of the Ethanesulfonamide Group: The final step involves the reaction of the chloropyridine-substituted piperazine with ethanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide
- N-[2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide
Uniqueness
N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is unique due to the specific positioning of the chloropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
